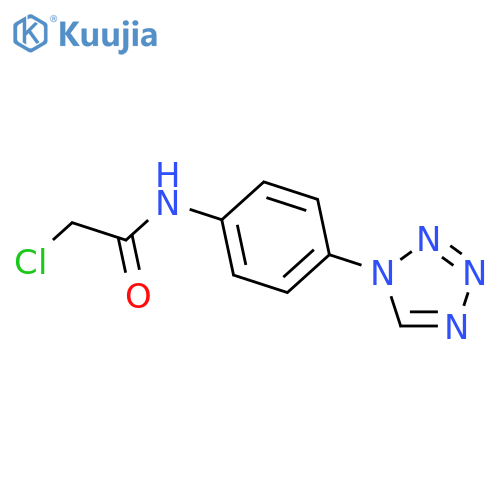

Cas no 355826-97-0 (2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide)

2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide

- 2-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

- 2-chloro-N-[4-(tetrazol-1-yl)phenyl]acetamide

- SR-01000323819

- STK392884

- Z391880226

- AKOS000289313

- 2-chloro-n-[4-(1h-1,2,3,4-tetrazol-1-yl)phenyl]acetamide

- 2-chloro-N-[4-(1,2,3,4-tetrazol-1-yl)phenyl]acetamide

- SR-01000323819-1

- 355826-97-0

-

- MDL: MFCD02314785

- インチ: InChI=1S/C9H8ClN5O/c10-5-9(16)12-7-1-3-8(4-2-7)15-6-11-13-14-15/h1-4,6H,5H2,(H,12,16)

- InChIKey: RJSDVFFKEOEUKL-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)N2C=NN=N2)NC(=O)CCl

計算された属性

- せいみつぶんしりょう: 237.0417376Da

- どういたいしつりょう: 237.0417376Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.7Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AX73655-500mg |

2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide |

355826-97-0 | 500mg |

$400.00 | 2024-04-20 | ||

| A2B Chem LLC | AX73655-1g |

2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide |

355826-97-0 | 1g |

$463.00 | 2024-04-20 | ||

| A2B Chem LLC | AX73655-5g |

2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide |

355826-97-0 | 5g |

$1025.00 | 2024-04-20 | ||

| A2B Chem LLC | AX73655-100mg |

2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide |

355826-97-0 | 100mg |

$313.00 | 2024-04-20 | ||

| A2B Chem LLC | AX73655-250mg |

2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide |

355826-97-0 | 250mg |

$350.00 | 2024-04-20 |

2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide 関連文献

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

10. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

Related Articles

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamideに関する追加情報

Professional Introduction to 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide (CAS No. 355826-97-0)

2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide, a compound with the chemical formula C10H6N4OCl, is a highly specialized molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number CAS NO. 355826-97-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structural features of this molecule, particularly the presence of a chloro substituent and a tetrazole ring, contribute to its unique chemical properties and potential therapeutic applications.

The synthesis of 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide involves a series of carefully orchestrated chemical reactions that highlight the precision and expertise required in modern organic synthesis. The process typically begins with the preparation of the tetrazole moiety, which is a critical component of the molecule. The tetrazole ring is known for its ability to interact with biological targets in novel ways, often leading to the discovery of new drug candidates. Once the tetrazole scaffold is established, it is coupled with a phenyl group that has been functionalized with an acetamide side chain. This side chain not only enhances the solubility of the compound but also provides a site for further derivatization, allowing researchers to fine-tune its biological activity.

In recent years, there has been growing interest in exploring the pharmacological potential of molecules containing tetrazole rings. The tetrazole moiety is known to exhibit a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. One of the most compelling aspects of tetrazole-based compounds is their ability to modulate enzyme activity and receptor binding. This has led to their investigation as potential therapeutic agents for various diseases, including cancer and neurodegenerative disorders. The compound 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide is no exception and has shown promise in preliminary studies as an inhibitor of certain kinases and other enzymes implicated in disease pathogenesis.

The chloro substituent in 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide plays a crucial role in determining its chemical reactivity and biological activity. Chloro groups are commonly found in pharmaceutical compounds due to their ability to enhance binding affinity and metabolic stability. In this molecule, the chloro group is positioned strategically on the phenyl ring, allowing it to interact with biological targets in a manner that optimizes therapeutic efficacy. The presence of this substituent also makes the compound more amenable to further chemical modifications, enabling researchers to develop analogues with enhanced properties.

Recent studies have demonstrated that 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide exhibits significant inhibitory activity against several targets relevant to human health. For instance, research has shown that this compound can effectively inhibit the activity of Janus kinases (JAKs), which are involved in various inflammatory processes and have been implicated in autoimmune diseases such as rheumatoid arthritis. Additionally, preclinical studies have suggested that this molecule may have potential as an anti-cancer agent by targeting tyrosine kinases that are overexpressed in tumor cells. These findings underscore the importance of continued research into this compound and its derivatives.

The development of new pharmaceuticals relies heavily on the ability to synthesize complex molecules with high yield and purity. The synthesis of 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide exemplifies the challenges and triumphs of modern synthetic chemistry. Researchers must navigate a complex web of reaction conditions, protecting group strategies, and purification techniques to achieve the desired product. Despite these challenges, advances in synthetic methodologies have made it possible to produce increasingly complex molecules with greater efficiency and precision.

The pharmacokinetic properties of 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide are another critical aspect that must be considered in its development as a therapeutic agent. Studies have begun to explore how this compound is absorbed, distributed, metabolized, and excreted by the body. Understanding these processes is essential for optimizing dosing regimens and minimizing potential side effects. Preliminary data suggest that this compound exhibits reasonable oral bioavailability and undergoes metabolism via several pathways, providing valuable insights for further development.

In conclusion, 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide (CAS No. 355826-97-0) is a promising compound with significant potential in pharmaceutical research. Its unique structure combines several functional groups that contribute to its biological activity and chemical reactivity. Ongoing research continues to uncover new applications for this molecule and its derivatives, making it an exciting area for future exploration. As our understanding of drug design principles continues to evolve, compounds like 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide will play an increasingly important role in the development of new treatments for human disease.

355826-97-0 (2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide) 関連製品

- 1805422-91-6(5-Cyano-4-(difluoromethyl)-3-fluoro-2-iodopyridine)

- 1150561-80-0(5-Bromopyridine-2-sulfonyl Chloride Hydrochloride)

- 2138115-14-5(N-benzyl-1-chloro-N-[3-(dimethylamino)propyl]methanesulfonamide)

- 52898-49-4(N,4-Dimethoxy-N-methylbenzamide)

- 69706-74-7(3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol)

- 2097862-15-0(1,3-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide)

- 881444-99-1(4-methyl-N-4-(morpholine-4-sulfonyl)phenyl-1,2,3-thiadiazole-5-carboxamide)

- 2138130-73-9(1-[1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol)

- 1172692-54-4(5-methyl-1,2-oxazole-3-carboximidamide)

- 1018660-91-7(Benzenesulfonamide, 4-(3-aminopropyl)-N,N-dimethyl-)